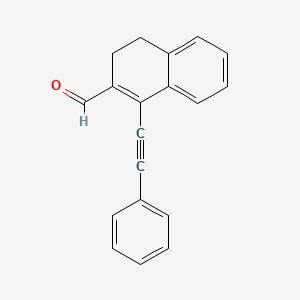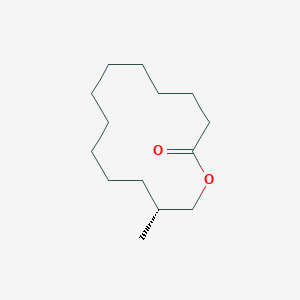
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a chemical compound with the molecular formula C15H16O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester typically involves the esterification of 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester.
Guaiacol: Another aromatic compound with similar anti-inflammatory properties.
Thymol: A phenolic compound with antimicrobial activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the azulene ring, which imparts distinct chemical and biological properties. Its methyl ester group also enhances its solubility and reactivity compared to other azulene derivatives.
Properties
CAS No. |
146678-98-0 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 4,6,8-trimethylazulene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3 |
InChI Key |
GLKMELABRRRBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)





![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
